Philanthotoxin 74

描述

属性

IUPAC Name |

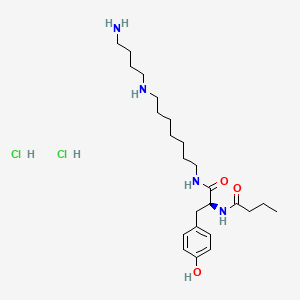

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTJQQMIKVJWLH-IKXQUJFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673102 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-12-5 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Philanthotoxin-74: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin-74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine amide toxin isolated from the venom of the wasp Philanthus triangulum. It is a potent, non-competitive, and use-dependent antagonist of ionotropic glutamate receptors (iGluRs), with a notable selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the mechanism of action of PhTX-74, detailing its molecular interactions, quantitative pharmacological data, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Ionotropic glutamate receptors are fundamental to excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Philanthotoxins represent a valuable class of pharmacological tools for studying these receptors due to their unique mechanism of action as open-channel blockers. PhTX-74, a synthetic derivative, has been instrumental in dissecting the pharmacology and physiology of AMPA receptors (AMPARs) and kainate receptors (KARs).

Mechanism of Action

The primary mechanism of action of PhTX-74 is the blockade of the ion channel pore of susceptible iGluRs. This action is both non-competitive , meaning it does not compete with the binding of the endogenous agonist glutamate, and use-dependent (or activity-dependent), signifying that the receptor channel must be open for the toxin to gain access to its binding site within the pore.

The structure of PhTX-74, comprising a hydrophobic aromatic head group and a long, flexible hydrophilic polyamine tail, is crucial to its function. The positively charged polyamine tail is drawn into the open channel pore by the negative membrane potential, where it interacts with negatively charged or polar amino acid residues lining the channel. The larger aromatic head group then effectively plugs the external vestibule of the channel, preventing ion flux.

PhTX-74 exhibits selectivity for AMPA and kainate receptors, particularly those that are calcium-permeable. Calcium permeability in AMPARs is largely determined by the presence of the GluA2 subunit. Receptors lacking the edited (Q/R site) GluA2 subunit are calcium-permeable and show high sensitivity to blockade by polyamine toxins like PhTX-74.

Quantitative Pharmacological Data

The inhibitory potency of PhTX-74 has been quantified on various recombinant AMPA receptor subunit combinations, primarily through electrophysiological measurements in Xenopus oocytes. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its potency.

| Receptor Subunit Composition | IC50 (nM) | Reference |

| Homomeric GluA1 | 296 | [1] |

| Homomeric GluA3 | 263 | [1] |

| Heteromeric GluA1/GluA2 | 22,000 | [1] |

| Heteromeric GluA2/GluA3 | 22,000 | [1] |

Note: The presence of the transmembrane AMPA receptor regulatory protein (TARP) γ-2 can influence the potency of PhTX-74. The data presented here were obtained in the presence of γ-2.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is fundamental for characterizing the effect of PhTX-74 on iGluRs expressed in a heterologous system.

4.1.1. Oocyte Preparation

-

Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours to defolliculate.

-

Manually select healthy oocytes and store them in Barth's solution supplemented with antibiotics.

4.1.2. cRNA Injection

-

Linearize plasmids containing the cDNA for the desired AMPAR subunits (e.g., GluA1, GluA2).

-

Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE).

-

Inject approximately 50 nL of cRNA (10-50 ng) into each oocyte.

-

Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.

4.1.3. Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply the agonist (e.g., 100 µM glutamate) to elicit an inward current.

-

Once a stable baseline current is achieved, co-apply the agonist with varying concentrations of PhTX-74.

-

Measure the peak inward current in the presence of PhTX-74 and normalize it to the control current to determine the percentage of inhibition.

-

Construct a concentration-response curve and fit the data with a logistical equation to determine the IC50 value.

Radioligand Binding Assay (Competitive Binding)

This assay can be used to determine the binding affinity of PhTX-74 to the polyamine binding site within the ion channel.

4.2.1. Membrane Preparation

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

4.2.2. Binding Assay

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled polyamine site ligand (e.g., [3H]-spermine), and varying concentrations of unlabeled PhTX-74.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of PhTX-74 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of Philanthotoxin-74 on an AMPA receptor.

Experimental Workflow Diagram

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Downstream Signaling Consequences

By blocking calcium-permeable AMPA receptors, PhTX-74 can significantly impact intracellular signaling cascades that are dependent on calcium influx. These include:

-

ERK/MAPK Pathway: Calcium influx through AMPARs can activate the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this influx by PhTX-74 would be expected to attenuate the activation of this pathway.

-

CREB Phosphorylation: Calcium can activate various kinases, such as CaMKII, which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB is crucial for the expression of genes involved in synaptic plasticity and neuronal survival. PhTX-74, by reducing calcium entry, can lead to decreased CREB phosphorylation.

Conclusion

Philanthotoxin-74 is a powerful and selective tool for the study of ionotropic glutamate receptors. Its mechanism as a non-competitive, use-dependent open-channel blocker, particularly of calcium-permeable AMPA and kainate receptors, allows for the detailed investigation of their physiological and pathological roles. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate pharmacology of this and related compounds, ultimately contributing to the development of novel therapeutics for neurological disorders.

References

Philanthotoxin-74 as an AMPA Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Philanthotoxin-74 (PhTX-74) as a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It delves into its pharmacological properties, experimental characterization, and the underlying molecular mechanisms of its action. This document is intended to serve as a technical resource, offering detailed methodologies and data to facilitate further research and drug development efforts targeting the AMPA receptor.

Introduction to Philanthotoxin-74 and AMPA Receptors

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel that is crucial for numerous neurological processes, including learning and memory.[1] AMPA receptors are tetrameric structures composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the receptor's biophysical and pharmacological properties.[2]

Philanthotoxin-74 is a synthetic analog of a polyamine toxin isolated from the venom of the wasp Philanthus triangulum. It acts as a non-competitive antagonist of AMPA receptors, exhibiting a degree of subunit selectivity that makes it a valuable tool for dissecting the physiological and pathological roles of different AMPA receptor subtypes.[2]

Quantitative Pharmacology of Philanthotoxin-74

The inhibitory potency of PhTX-74 varies depending on the subunit composition of the AMPA receptor. Notably, it shows a preference for AMPA receptors lacking the GluA2 subunit, which are permeable to calcium ions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PhTX-74 for various AMPA receptor subunit combinations, as determined by electrophysiological studies in Xenopus oocytes.

| AMPA Receptor Subunit Composition | IC50 of PhTX-74 | Reference |

| Homomeric GluA1 | 296 nM | |

| Homomeric GluA3 | 263 nM | |

| Heteromeric GluA1/GluA2 | 22 µM | [2] |

| Heteromeric GluA2/GluA3 | 22 µM | [2] |

Key Experimental Protocols

The characterization of PhTX-74 as an AMPA receptor antagonist relies on a suite of specialized experimental techniques. This section provides detailed protocols for the key assays used to quantify its activity.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is fundamental for characterizing the effect of PhTX-74 on the function of specific AMPA receptor subunit combinations expressed in a controlled environment.

Methodology:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject cRNA encoding the desired AMPA receptor subunits into the oocyte cytoplasm.

-

Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply the AMPA receptor agonist (e.g., 100 µM glutamate) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of PhTX-74.

-

Record the peak inward current in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of PhTX-74.

-

Normalize the current responses to the control response (agonist alone).

-

Plot the normalized current as a function of the PhTX-74 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of PhTX-74 to AMPA receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target AMPA receptors in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in a suitable binding buffer.[3]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX).

-

Add increasing concentrations of unlabeled PhTX-74.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach binding equilibrium.

-

To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled, high-affinity AMPA receptor antagonist.

-

-

Separation and Detection:

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of PhTX-74.

-

Plot the specific binding as a function of the PhTX-74 concentration.

-

Fit the data to a competition binding curve to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Fluorescence-Based Calcium Imaging Assay

This cell-based assay provides a high-throughput method to assess the antagonist activity of PhTX-74 by measuring changes in intracellular calcium concentration following AMPA receptor activation. This is particularly relevant for studying calcium-permeable, GluA2-lacking AMPA receptors.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells (e.g., HEK293 cells) transiently or stably expressing the desired AMPA receptor subunits on a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of PhTX-74 for a defined period.

-

Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or quisqualate).

-

Measure the fluorescence intensity before and after agonist application using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well.

-

Normalize the ΔF values to the control wells (agonist alone).

-

Plot the normalized fluorescence response as a function of the PhTX-74 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by AMPA receptor antagonism and a typical experimental workflow for characterizing an antagonist like PhTX-74.

Caption: AMPA Receptor Signaling Pathway and Point of Inhibition by PhTX-74.

Caption: Experimental Workflow for Characterizing PhTX-74.

Conclusion

Philanthotoxin-74 stands out as a critical pharmacological tool for investigating the multifaceted roles of AMPA receptors in the central nervous system. Its subunit-selective antagonist properties, particularly its potent inhibition of GluA2-lacking, calcium-permeable AMPA receptors, make it invaluable for studies on synaptic plasticity, excitotoxicity, and various neurological disorders. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize PhTX-74 in their experimental paradigms, ultimately contributing to a deeper understanding of AMPA receptor function and the development of novel therapeutic strategies.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Evaluation of PhTX-74 as subtype-selective inhibitor of GluA2-containing AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of Philanthotoxin 74: A Technical Guide

Introduction

Philanthotoxin 74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine toxin originally isolated from the venom of the European beewolf wasp, Philanthus triangulum. These toxins are potent non-competitive antagonists of ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype. The unique mechanism of action of philanthotoxins, involving the blockage of the open ion channel, has garnered significant interest in their potential as pharmacological tools and as scaffolds for the development of therapeutics for neurological disorders associated with excessive iGluR activation, such as epilepsy and ischemic neuroprotection. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PhTX-74, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Biological Activity of this compound

The inhibitory activity of PhTX-74 has been quantified against various AMPA receptor subunit compositions. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from electrophysiological studies on recombinant AMPA receptors expressed in Xenopus oocytes.

| Receptor Subunit Composition | IC50 (nM) | Reference |

| Homomeric GluA1 | 296 | [1] |

| Homomeric GluA3 | 263 | [1] |

| Heteromeric GluA1/GluA2 | 22,000 | [1] |

| Heteromeric GluA2/GluA3 | 22,000 | [1] |

Note: The presence of the GluA2 subunit significantly reduces the potency of PhTX-74, highlighting its selectivity for GluA2-lacking AMPA receptors.[1]

Experimental Protocols

Solid-Phase Synthesis of Philanthotoxin Analogs

The synthesis of PhTX-74 and its analogs is most efficiently achieved through solid-phase synthesis, a methodology that allows for the sequential addition of building blocks to a growing chain anchored to an insoluble resin support. This approach simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration and washing.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (e.g., Fmoc-L-Tyrosine(tBu)-OH)

-

Acylating agents (e.g., Butyric anhydride)

-

Protected polyamines (e.g., N1, N10-di-Boc-spermine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

HPLC grade acetonitrile and water

-

Lyophilizer

Procedure:

-

Resin Swelling: The Rink amide resin is swollen in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-L-Tyrosine(tBu)-OH) is pre-activated with HBTU/HOBt and DIEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2-4 hours. The resin is washed with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling.

-

Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed as described in step 2.

-

Acylation: The N-terminus of the amino acid is acylated by adding an acylating agent (e.g., butyric anhydride) and DIEA in DMF. The reaction is monitored for completion. The resin is then washed.

-

Polyamine Coupling: The protected polyamine (e.g., N1, N10-di-Boc-spermine) is coupled to the growing chain using coupling reagents like HBTU/HOBt and DIEA.

-

Cleavage and Deprotection: The synthesized philanthotoxin analog is cleaved from the resin, and all protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours.

-

Purification: The crude product is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a minimal amount of water/acetonitrile and purified by preparative reverse-phase HPLC.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a white powder.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The functional activity of PhTX-74 is assessed by measuring its ability to inhibit glutamate-induced currents in Xenopus oocytes expressing specific AMPA receptor subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA for AMPA receptor subunits (e.g., GluA1, GluA2, GluA3)

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber

-

Solutions:

-

ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5

-

Glutamate stock solution

-

This compound stock solution

-

Procedure:

-

Oocyte Preparation and Injection: Stage V-VI oocytes are harvested and defolliculated. The cRNA for the desired AMPA receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording: An injected oocyte is placed in the recording chamber and perfused with ND96 solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection). The membrane potential is clamped at a holding potential of -60 mV to -80 mV.

-

Glutamate Application and Current Measurement: Glutamate is applied to the oocyte to elicit an inward current mediated by the expressed AMPA receptors. The peak current amplitude is measured.

-

This compound Application: After a stable baseline current is established, the oocyte is perfused with a solution containing both glutamate and a specific concentration of PhTX-74. The inhibition of the glutamate-induced current is recorded.

-

Dose-Response Analysis: A range of PhTX-74 concentrations are applied to determine the concentration-dependent inhibition. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at AMPA Receptors

References

An In-depth Technical Guide to the Structure-Activity Relationship of Philanthotoxin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxins (PhTXs) are a class of polyamine amide toxins originally isolated from the venom of the digger wasp, Philanthus triangulum. These toxins are potent non-competitive antagonists of ionotropic glutamate receptors (iGluRs), including AMPA, Kainate, and NMDA receptors, as well as nicotinic acetylcholine receptors (nAChRs). Their unique modular structure, consisting of an aromatic head, an amino acid linker, a polyamine chain, and a terminal amino group, has made them a valuable scaffold for the design and synthesis of a wide array of analogs. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of philanthotoxin analogs, detailing their synthesis, biological evaluation, and the molecular determinants of their potency and selectivity.

Core Structure and Mechanism of Action

The canonical philanthotoxin, PhTX-433, exerts its inhibitory effect by physically occluding the ion channel pore of its target receptors. The positively charged polyamine tail is thought to enter and block the open channel, while the aromatic headgroup interacts with the extracellular vestibule of the receptor. This voltage-dependent block is a hallmark of philanthotoxin activity. The modular nature of the PhTX scaffold allows for systematic modifications to each of its four key regions, enabling the exploration of SAR and the development of analogs with tailored pharmacological profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory activities (IC50) of various philanthotoxin analogs against different nAChR and iGluR subtypes. These data highlight the impact of structural modifications on potency and selectivity.

Table 1: Inhibitory Activity of Philanthotoxin Analogs on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Analog | Aromatic Head Group | Linker | Polyamine Chain | Terminal Amine | Receptor Subtype | IC50 (µM) | Reference |

| PhTX-343 | 4-Hydroxyphenylacetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | human muscle (α1)2βγδ | 17 | [1] |

| PhTX-343 | 4-Hydroxyphenylacetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | rat neuronal α3β4 | 0.012 | [2][3] |

| PhTX-343 | 4-Hydroxyphenylacetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | rat neuronal α4β2 | 0.080 | [4] |

| PhTX-12 | 4-Hydroxyphenylacetyl | Tyrosine | Dodecamethylene | Primary Amine | human muscle (α1)2βγδ | 0.77 | [1] |

| PhTX-12 | 4-Hydroxyphenylacetyl | Tyrosine | Dodecamethylene | Primary Amine | rat neuronal α3β4 | 0.1 | [2][3] |

| PhTX-11 | 4-Hydroxyphenylacetyl | Tyrosine | Undecamethylene | Primary Amine | nAChR | > PhTX-12 potency | [5] |

| Phenylacetyl-PhTX-343 | Phenylacetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | human muscle nAChR | - | [4][6] |

| Cyclohexylacetyl-PhTX-343 | Cyclohexylacetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | human muscle nAChR | - | [4][6] |

Table 2: Inhibitory Activity of Philanthotoxin Analogs on Ionotropic Glutamate Receptor (iGluR) Subtypes

| Analog | Aromatic Head Group | Linker | Polyamine Chain | Terminal Amine | Receptor Subtype | IC50/Ki (nM) | Reference |

| PhTX-433 | Butyryl | Tyrosine | Thermospermine (4,3,3) | Primary Amine | rat brain NMDA | 20,000 (IC50) | [7] |

| PhTX-343 | Butyryl | Tyrosine | Spermine (3,4,3) | Primary Amine | non-NMDA (rat brain) | - | [2][8] |

| Phenylacetyl-PhTX-343 | Phenylacetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | non-NMDA (rat brain) | 15 (IC50) | [4][6] |

| N-(1-naphtyl)acetyl analog | N-(1-naphtyl)acetyl | Tyrosine | Spermine (3,4,3) | Primary Amine | GluN1/2A (NMDA) | 47 (IC50) | [9] |

| PhTX-56 | Butyryl | Tyrosine | Modified Polyamine | Primary Amine | homomeric GluR1 (AMPA) | 3.3 (Ki) | [10] |

| PhTX-74 | Butyryl | Tyrosine | Modified Polyamine | Primary Amine | homomeric GluA1 (AMPA) | 252-356 (IC50) | [11] |

| PhTX-74 | Butyryl | Tyrosine | Modified Polyamine | Primary Amine | heteromeric GluA1/A2 (AMPA) | 22,000 (IC50) | [11] |

Experimental Protocols

Solid-Phase Synthesis of Philanthotoxin Analogs

This protocol describes a general method for the solid-phase synthesis of philanthotoxin analogs, which allows for the facile introduction of diversity in the aromatic headgroup, amino acid linker, and polyamine chain.[4][5][8][10]

Materials:

-

Resin: Rink Amide MBHA resin or Wang resin

-

Protected Amino Acids: Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH)

-

Coupling Reagents: HBTU, HOBt, DIEA

-

Deprotection Reagent: 20% piperidine in DMF

-

Acylating Agents: Carboxylic acids (e.g., butyric acid, phenylacetic acid)

-

Polyamines: Spermine, spermidine (with appropriate protecting groups)

-

Cleavage Cocktail: e.g., TFA/TIS/H2O (95:2.5:2.5)

-

Solvents: DMF, DCM, NMP

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and NMP.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH), HBTU, HOBt, and DIEA in DMF. Add the solution to the deprotected resin and allow to react for 2 hours at room temperature. Wash the resin.

-

Fmoc Deprotection: Repeat step 2.

-

Acylation of the N-terminus: Dissolve the desired carboxylic acid and coupling reagents in DMF and add to the resin. Allow to react for 2 hours. Wash the resin.

-

Polyamine Coupling: Couple the protected polyamine to the carboxylic acid of the linker amino acid using standard coupling procedures.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours to cleave the analog from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude product in cold diethyl ether, and purify by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product by HPLC, mass spectrometry, and NMR.

Electrophysiological Evaluation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the functional characterization of philanthotoxin analogs on nAChRs or iGluRs expressed in Xenopus laevis oocytes.[2][6][12]

Materials:

-

Xenopus laevis oocytes

-

cRNA for receptor subunits (e.g., nAChR α and β subunits, or iGluR subunits)

-

Oocyte Ringers solution (OR-2)

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., acetylcholine, glutamate)

-

Philanthotoxin analog solutions of varying concentrations

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and cRNA Injection: Harvest and defolliculate oocytes from Xenopus laevis. Inject oocytes with a mixture of cRNAs encoding the desired receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Agonist Application: Perfuse the oocyte with the agonist solution to elicit a baseline current response. The concentration of the agonist should be around the EC50 for the specific receptor subtype.[6]

-

Philanthotoxin Analog Application: Co-apply the philanthotoxin analog at various concentrations with the agonist.

-

Data Acquisition: Record the current responses at a holding potential of -60 to -100 mV.

-

Data Analysis: Measure the peak and/or steady-state current amplitude in the presence and absence of the analog. Construct concentration-response curves and calculate the IC50 value for each analog.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by philanthotoxin analogs and a typical experimental workflow for their evaluation.

Caption: Signaling pathway of nAChR and its inhibition by philanthotoxin analogs.

Caption: Signaling pathway of iGluR and its inhibition by philanthotoxin analogs.

Caption: Experimental workflow for the development of philanthotoxin analogs.

Structure-Activity Relationship Insights

Systematic modification of the philanthotoxin structure has yielded several key insights into the molecular determinants of their activity:

-

Aromatic Headgroup: Increasing the steric bulk of the N-acyl group can enhance potency at non-NMDA glutamate receptors.[4][6] For instance, replacing the N-butanoyl group with a phenylacetyl group in PhTX-343 significantly increases its affinity for non-NMDARs.[4][6] However, for nAChRs, increasing the steric bulk of the N-acyl group can be detrimental to activity.[4][6]

-

Amino Acid Linker: The tyrosine residue is a common feature, but modifications to the phenyl ring, such as introducing a 3-hydroxyl group, generally lead to lower activity compared to the 4-hydroxy analogs.[4][6]

-

Polyamine Chain: The length and composition of the polyamine chain are critical for both potency and selectivity. Analogs lacking the secondary amino groups, such as PhTX-12, show a distinct pharmacological profile compared to spermine-containing analogs like PhTX-343.[1][2][3] For example, PhTX-12 is more potent on muscle-type nAChRs than PhTX-343.[1][2][3] Shortening the polyamine chain generally reduces potency.

-

Terminal Amine: A primary amino group at the terminus of the polyamine chain is important for the activity of many analogs, particularly for their interaction with nAChRs.[10]

Conclusion

Philanthotoxin analogs represent a versatile and powerful class of ion channel modulators. Their modular structure has facilitated extensive SAR studies, leading to the development of highly potent and selective antagonists for various nAChR and iGluR subtypes. The detailed understanding of their synthesis and biological evaluation, as outlined in this guide, provides a solid foundation for the future design of novel therapeutic agents targeting these important ion channels for the treatment of a range of neurological and neuromuscular disorders.

References

- 1. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis and biological evaluation of a combinatorial library of philanthotoxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis and pharmacological evaluation of analogues of PhTX-12-A potent and selective nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for Glutamate as a Neuroglial Transmitter within Sensory Ganglia | PLOS One [journals.plos.org]

- 8. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Presymptomatically applied AMPA receptor antagonist prevents calcium increase in vulnerable type of motor axon terminals of mice modeling amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Sting of Discovery: A Technical Guide to the Origin and Function of Philanthotoxin from Wasp Venom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxins (PhTXs) represent a class of polyamine amide toxins originally isolated from the venom of the Egyptian solitary digger wasp, Philanthus triangulum. The most biologically active of these is Philanthotoxin-433 (PhTX-433), a potent non-competitive antagonist of ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the origin, chemical properties, and mechanism of action of Philanthotoxin. It details the experimental protocols for its isolation, purification, and characterization, and presents quantitative data on its activity and that of its synthetic analogues. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction: The Paralyzing Venom of the Bee-Wolf

The European bee-wolf, Philanthus triangulum, is a solitary wasp species that preys on honeybees. The female wasp paralyzes its prey with a sting, preserving the bee as a fresh food source for its larvae.[1] The venom's potent paralytic activity is primarily attributed to a class of polyamine toxins known as philanthotoxins.[2] The principal and most active component, Philanthotoxin-433 (PhTX-433), has garnered significant scientific interest due to its specific and potent blockade of excitatory neurotransmitter receptors.[1]

PhTX-433 is a polyamine amide with a molecular weight of 435.6 g/mol and a chemical formula of C23H41N5O3.[2] Its structure consists of a butyryl group, a tyrosyl moiety, and a polyamine tail, which is crucial for its biological activity.[3] This unique structure allows PhTX-433 to act as a non-competitive antagonist at both ionotropic glutamate receptors (iGluRs), including AMPA and NMDA receptors, and nicotinic acetylcholine receptors (nAChRs).[2] The toxin blocks the open ion channel, preventing the influx of cations and thereby inhibiting neuronal signaling.[1] The structure-activity relationships of PhTX-433 have been extensively studied through the synthesis of numerous analogues, leading to the development of more selective and potent receptor antagonists.[4][5]

Quantitative Data on Philanthotoxin Activity

The inhibitory potency of Philanthotoxin-433 and its synthetic analogues has been quantified across various receptor subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Philanthotoxin-433 and Analogues on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Compound | nAChR Subtype | IC50 (nM) | Holding Potential (mV) | Reference |

| PhTX-343 | α3β4 | 7.7 | -100 | [1] |

| PhTX-343 | α4β2 | 80 | -100 | [1] |

| PhTX-343 | α3β4 | 12 | -80 | [6] |

| PhTX-343 | α4β4 | 5 times less sensitive than α3β4 | -80 | [6] |

| PhTX-343 | α4β2 | 26 times less sensitive than α3β4 | -80 | [6] |

| PhTX-343 | α3β2 | 114 times less sensitive than α3β4 | -80 | [6] |

| PhTX-343 | α7 | 422 times less sensitive than α3β4 | -80 | [6] |

| PhTX-343 | α1β1γδ | 992 times less sensitive than α3β4 | -80 | [6] |

| PhTX-12 | α1β1γδ | 100 | -80 | [6] |

| PhTX-12 | α3β4 | 100 | -80 | [6] |

| PhTX-12 | α4β4 | 3 times less sensitive than α1β1γδ/α3β4 | -80 | [6] |

| PhTX-12 | α4β2 | 3 times less sensitive than α1β1γδ/α3β4 | -80 | [6] |

| PhTX-12 | α3β2 | 26 times less sensitive than α1β1γδ/α3β4 | -80 | [6] |

| PhTX-12 | α7 | 49 times less sensitive than α1β1γδ/α3β4 | -80 | [6] |

| Analogue with N-(1-naphtyl)acetyl group | GluN1/2A (NMDA) | 47 | Not Specified | [7] |

| Diamino acid-based analogue | GluN1/2A (NMDA) | 106 | Not Specified | [7] |

Table 2: IC50 Values of Philanthotoxin-433 and Analogues on Ionotropic Glutamate Receptor (iGluR) Subtypes

| Compound | iGluR Subtype | IC50 (µM) | Preparation | Reference |

| PhTX-433 | AMPA Receptor | 18 | Locust Leg Muscle | [2] |

| PhTX-74 | Homomeric GluA1 (in presence of γ-2) | 0.252 - 0.356 | Xenopus oocytes | [8] |

| PhTX-74 | Homomeric GluA3 (in presence of γ-2) | 0.252 - 0.356 | Xenopus oocytes | [8] |

| PhTX-74 | Heteromeric GluA1/A2 (in presence of γ-2) | 22 | Xenopus oocytes | [8] |

| PhTX-74 | Heteromeric GluA2/A3 (in presence of γ-2) | 22 | Xenopus oocytes | [8] |

Experimental Protocols

Isolation and Purification of Philanthotoxin-433 from P. triangulum Venom

This protocol outlines the extraction and purification of PhTX-433 from the venom glands of female P. triangulum wasps.

3.1.1. Venom Gland Extraction

-

Anesthetize female P. triangulum wasps by cooling or with CO2.

-

Under a dissecting microscope, carefully dissect the venom glands from the abdominal tip.

-

Pool the collected venom glands in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and store at -80°C until further processing.

3.1.2. Homogenization and Clarification

-

Thaw the collected venom glands and homogenize them using a glass-Teflon homogenizer or sonicator on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the crude venom extract.

3.1.3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Filter the crude venom extract through a 0.22 µm syringe filter.

-

Inject the filtered extract onto a C18 reverse-phase HPLC column (e.g., Vydac C18).[9]

-

Elute the components using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 5% to 60% acetonitrile over 60 minutes.[10]

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peaks.

-

Test the biological activity of each fraction using a suitable bioassay (e.g., inhibition of glutamate-induced currents in a locust muscle preparation).

-

Pool the active fractions and perform a second round of RP-HPLC purification using a shallower acetonitrile gradient to achieve high purity of PhTX-433.

-

Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.[10]

Electrophysiological Characterization of Philanthotoxin Activity

3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes This technique is used to study the effect of PhTX on ion channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired nAChR or iGluR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[6][11]

-

Apply the agonist (e.g., acetylcholine for nAChRs or glutamate for iGluRs) to elicit an inward current.

-

Co-apply the agonist with varying concentrations of PhTX or its analogues to determine the inhibitory effect.

-

Construct dose-response curves to calculate the IC50 values.[6]

-

Investigate the voltage dependency of the block by applying a series of voltage steps in the presence and absence of the toxin.[6]

-

3.2.2. Whole-Cell Patch-Clamp Recordings This method is employed to study the effects of PhTX on native or recombinant receptors in cultured cells.

-

Cell Culture and Preparation:

-

Culture cells expressing the target receptors (e.g., HEK293 cells transfected with iGluR subunits or primary neuronal cultures).

-

Plate the cells on coverslips for recording.

-

-

Recording Procedure:

-

Place a coverslip with cells in a recording chamber on an inverted microscope.

-

Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -70 mV).[12]

-

Apply the agonist and PhTX to the cell using a perfusion system.

-

Record the resulting currents and analyze the inhibitory effects of the toxin.

-

Radioligand Binding Assays

Competition binding assays are used to determine the affinity of PhTX and its analogues for the receptor binding site.

-

Membrane Preparation:

-

Prepare membrane fractions from tissues or cells expressing the target receptors (e.g., rat brain cortex for NMDA receptors).[13]

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]MK-801 for the NMDA receptor channel site) and varying concentrations of the unlabeled PhTX analogue.[13][14]

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations of Pathways and Workflows

Diagram 1: Signaling Pathway of a Glutamatergic Synapse

References

- 1. Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Philanthotoxin - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. columbia.edu [columbia.edu]

- 5. Design and synthesis of labeled analogs of PhTX-56, a potent and selective AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of PhTX-74 as subtype-selective inhibitor of GluA2-containing AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Philanthotoxin-74: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTx-74) is a synthetic analog of philanthotoxin-433, a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. As a potent and subtype-selective antagonist of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, PhTx-74 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of these receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies related to PhTx-74.

Chemical Structure and Properties

Philanthotoxin-74 is characterized by a lipophilic butyryl group, a tyrosine moiety, and a polyamine tail. Its chemical structure is fundamental to its biological activity, enabling it to interact with and block the ion channels of specific glutamate receptor subtypes.

Chemical Structure:

-

IUPAC Name: N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

-

Molecular Formula: C₂₄H₄₂N₄O₃

-

Canonical SMILES: CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN

Physicochemical Properties

A summary of the key physicochemical properties of PhTx-74 is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight ( g/mol ) | 434.62 | |

| Molecular Formula | C₂₄H₄₂N₄O₃ | |

| Appearance | Solid | |

| Solubility | Soluble in Water and DMSO | |

| Stability | Stable for at least 2 years at -20°C | |

| pKa | Not Reported | |

| LogP | Not Reported |

Biological Properties

PhTx-74 is a non-competitive antagonist of AMPA receptors, exhibiting a use-dependent block of the ion channel. Its selectivity for different AMPA receptor subunit compositions makes it a valuable tool for dissecting the functional diversity of these receptors.

| Biological Target | Activity Type | Value (IC₅₀) | Value (Kᵢ) | Reference |

| Homomeric GluA1 AMPA Receptor | Antagonist | 296 nM | [1] | |

| Homomeric GluA3 AMPA Receptor | Antagonist | 263 nM | [1] | |

| Heteromeric GluA1/GluA2 AMPA Receptor | Antagonist | 22 µM | [2] | |

| Heteromeric GluA2/GluA3 AMPA Receptor | Antagonist | >10% inhibition at 500 µM | [1] | |

| GluR5 Kainate Receptor | Antagonist | 0.29 µM | [3] |

Experimental Protocols

Solid-Phase Synthesis of Philanthotoxin-74 (Representative Protocol)

Materials:

-

Fmoc-L-Tyrosine(tBu)-Wang resin

-

Fmoc-protected amino acids

-

Protected polyamine synthons (e.g., N-Boc-1,4-diaminobutane, N-Boc-1,7-diaminoheptane)

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagents (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

-

Butyric anhydride

Methodology:

-

Resin Swelling: Swell the Fmoc-L-Tyrosine(tBu)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue using 20% piperidine in DMF.

-

First Coupling: Couple the first protected polyamine synthon (e.g., Fmoc-7-aminoheptanoic acid) to the free amine on the tyrosine residue using a coupling reagent like HBTU.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added polyamine.

-

Second Coupling: Couple the second protected polyamine synthon (e.g., Boc-4-aminobutanoic acid) to the free amine.

-

N-terminal Acylation: Acylate the N-terminus with butyric anhydride.

-

Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove all protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Electrophysiological Evaluation of PhTx-74 on AMPA Receptors

The inhibitory activity of PhTx-74 on AMPA receptors is typically assessed using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing specific AMPA receptor subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA3)

-

Microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Perfusion system

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., Glutamate)

-

Philanthotoxin-74 stock solution

Methodology:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Agonist Application: Perfuse the oocyte with the recording solution. Apply the agonist (e.g., 100 µM glutamate) to elicit an inward current mediated by the expressed AMPA receptors.

-

PhTx-74 Application: After obtaining a stable baseline response to the agonist, co-apply PhTx-74 at various concentrations with the agonist.

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of PhTx-74. Calculate the percentage of inhibition for each concentration of PhTx-74 and determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Mechanism of Action

Philanthotoxin-74 acts as a non-competitive, open-channel blocker of AMPA receptors. This means that it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, PhTx-74 enters and binds within the ion channel pore of the receptor when it is in the open state, thereby physically occluding the passage of ions and inhibiting receptor function. This "use-dependent" or "activity-dependent" nature of the block is a key feature of its mechanism.

Conclusion

Philanthotoxin-74 is a powerful and selective pharmacological agent for the study of AMPA receptors. Its well-defined chemical structure and properties, coupled with its specific mechanism of action, make it an indispensable tool for researchers in neuroscience and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of PhTx-74, facilitating further investigations into the intricate roles of AMPA receptors in neuronal function and disease.

References

Philanthotoxin 74: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. As a potent antagonist of ionotropic glutamate receptors (iGluRs), PhTX-74 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of these receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype. This technical guide provides an in-depth overview of the known molecular targets of PhTX-74, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in the fields of neuropharmacology and drug discovery.

Core Targets and Quantitative Analysis

The primary molecular targets of this compound are ionotropic glutamate receptors, with a notable selectivity profile for specific subtypes.

AMPA Receptor Subtypes

PhTX-74 exhibits potent, non-competitive, and use-dependent antagonism of AMPA receptors. Its inhibitory potency is highly dependent on the subunit composition of the receptor complex. The toxin shows a clear preference for AMPA receptors lacking the GluA2 subunit, which are known to be calcium-permeable. However, it also inhibits GluA2-containing receptors, albeit with lower potency.

| Target Receptor Subtype | IC50 (µM) | Experimental System | Notes |

| Homomeric GluA1 | 0.252 - 0.296 | Xenopus oocytes expressing recombinant receptors | Inhibition of glutamate-evoked currents. |

| Homomeric GluA3 | 0.263 - 0.356 | Xenopus oocytes expressing recombinant receptors | Inhibition of glutamate-evoked currents. |

| Heteromeric GluA1/GluA2 | ~22 | Xenopus oocytes expressing recombinant receptors | Inhibition of glutamate-evoked currents. |

| Heteromeric GluA2/GluA3 | ~22 | Xenopus oocytes expressing recombinant receptors | Inhibition of glutamate-evoked currents. |

Kainate Receptor Subtypes

Limited data is available on the interaction of PhTX-74 with kainate receptors. However, its parent compound and other analogs show activity at this iGluR subtype. Further investigation is required to fully characterize the affinity and selectivity of PhTX-74 for different kainate receptor subunit combinations.

NMDA Receptor Subtypes

While philanthotoxins as a class are known to inhibit N-methyl-D-aspartate (NMDA) receptors, PhTX-74 and its close analog PhTX-343 exhibit significantly lower potency at NMDA receptors compared to AMPA receptors. One study on various philanthotoxin analogs found that modifications to the toxin's structure could significantly alter its activity at NMDA receptors, with some analogs showing IC50 values in the nanomolar range.[1] However, specific quantitative data for PhTX-74 on different NMDA receptor subtypes is not extensively documented in the reviewed literature, suggesting its primary utility is as a selective AMPA receptor antagonist. Some studies suggest that certain philanthotoxin analogs can have neuroprotective effects in models of NMDA-induced excitotoxicity.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the targets of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is the gold standard for studying the function of ion channels and the effects of modulators like PhTX-74.

1. Oocyte Preparation and cRNA Injection:

-

Healthy, stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated, typically using collagenase treatment.

-

Complementary RNA (cRNA) encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA3) is synthesized in vitro.

-

A nanoliter volume of the cRNA solution is injected into the cytoplasm of each oocyte.

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV, to prevent the activation of voltage-gated channels.[1]

-

AMPA receptor-mediated currents are elicited by applying the agonist glutamate (typically 10-100 µM) to the oocyte.

-

To determine the IC50 of PhTX-74, increasing concentrations of the toxin are co-applied with the agonist, and the resulting inhibition of the glutamate-evoked current is measured.

-

Data is acquired and analyzed using specialized software to generate concentration-response curves and calculate IC50 values.

Solutions:

-

ND96 Saline (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.

-

Agonist Solution: Glutamate dissolved in ND96.

-

Antagonist Solution: PhTX-74 dissolved in ND96, often co-applied with glutamate.

Radioligand Binding Assay

This method is used to determine the binding affinity of a ligand to its receptor.

1. Membrane Preparation:

-

Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

A fixed concentration of a radiolabeled AMPA receptor agonist, such as [3H]AMPA, is incubated with the membrane preparation.[5]

-

Increasing concentrations of unlabeled PhTX-74 are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The data are used to generate a competition binding curve, from which the IC50 value of PhTX-74 can be determined.

-

The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

AMPA Receptor-Mediated ERK Signaling Pathway

Antagonism of AMPA receptors by PhTX-74 can modulate downstream intracellular signaling cascades. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity, learning, and memory.

Caption: AMPA Receptor-ERK Signaling Pathway and its inhibition by PhTX-74.

Experimental Workflow for Characterizing PhTX-74

The following diagram illustrates a typical workflow for the characterization of an ion channel antagonist like PhTX-74.

Caption: Experimental workflow for characterizing an ion channel antagonist.

Conclusion

This compound is a potent and selective antagonist of AMPA receptors, with its inhibitory activity being dependent on the receptor's subunit composition. Its primary utility lies in its ability to discriminate between different AMPA receptor subtypes, making it an invaluable tool for dissecting the roles of these receptors in synaptic transmission and plasticity. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into the molecular pharmacology of PhTX-74 and its potential as a lead compound for the development of novel therapeutics targeting glutamate receptor dysfunction. Further characterization of its effects on kainate and NMDA receptor subtypes will provide a more complete understanding of its target profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress [frontiersin.org]

- 4. Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

Philanthotoxin-74: A Technical Guide to its Effects on Ionotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. These toxins are potent non-competitive antagonists of ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. Their unique mechanism of action, involving a voltage- and use-dependent block of the open ion channel pore, has made them invaluable tools for studying the structure, function, and physiological roles of iGluRs. This technical guide provides a comprehensive overview of the preliminary studies on the effects of PhTX-74, with a focus on its quantitative impact on AMPA receptor subtypes, detailed experimental protocols for its characterization, and visual representations of its mechanism and the methodologies employed.

Data Presentation: Quantitative Effects of Philanthotoxin-74

The inhibitory potency of PhTX-74 is most commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the subunit composition of the AMPA receptor and the presence of transmembrane AMPA receptor regulatory proteins (TARPs).

| AMPA Receptor Subunit Composition | TARP Subunit | IC50 (nM) | Reference(s) |

| Homomeric GluA1 | - | 296 | [1] |

| Homomeric GluA1 | γ-2 | Not significantly different from without γ-2 | [2] |

| Homomeric GluA3 | - | 263 | [1] |

| Homomeric GluA3 | γ-2 | Not significantly different from without γ-2 | [2] |

| Heteromeric GluA1/A2 | γ-2 | 22,000 | [1] |

| Heteromeric GluA2/A3 | γ-2 | 22,000 | [1] |

| Table 1: Inhibitory Potency (IC50) of PhTX-74 on various AMPA receptor subtypes. Experiments were conducted using two-electrode voltage clamp on Xenopus oocytes expressing the specified receptor and TARP subunits. |

The presence of different TARP subtypes (γ-2, γ-3, γ-4, and γ-8) has been shown to differentially modulate the blocking effect of PhTX-74. This modulation correlates with the ability of the TARP to increase the mean channel conductance of the AMPA receptor.[3][4] Specifically, TARPs γ-4 and γ-8, which induce a larger channel conductance, lead to a more potent block by PhTX-74 compared to γ-2 and γ-3.[3]

Experimental Protocols

The primary methodology for characterizing the effects of PhTX-74 on AMPA receptors is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.

I. Preparation of Xenopus laevis Oocytes and cRNA Injection

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are then separated into smaller clusters.

-

Defolliculation: The oocytes are treated with collagenase in a calcium-free solution to remove the follicular cell layer.

-

cRNA Preparation: Capped complementary RNA (cRNA) encoding the desired AMPA receptor subunits and TARP subunits are synthesized in vitro from linearized cDNA templates.

-

cRNA Injection: A defined amount of the cRNA mixture is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette. The injected oocytes are then incubated for 2-5 days to allow for receptor expression.

II. Two-Electrode Voltage Clamp (TEVC) Recordings

-

Setup: The TEVC setup consists of a recording chamber, two microelectrodes (one for voltage sensing and one for current injection), a perfusion system to apply different solutions, and a voltage-clamp amplifier.[5][6]

-

Electrode Preparation: The microelectrodes are pulled from borosilicate glass capillaries and filled with a high concentration of KCl (e.g., 3 M).

-

Oocyte Impalement: An oocyte expressing the target receptors is placed in the recording chamber and impaled with both microelectrodes.

-

Voltage Clamping: The membrane potential of the oocyte is clamped to a specific holding potential, typically between -60 mV and -80 mV.[6]

-

Glutamate Application and Data Acquisition: Glutamate, the native agonist of AMPA receptors, is applied to the oocyte via the perfusion system to evoke an inward current. The current is recorded by the amplifier.

-

PhTX-74 Application and IC50 Determination:

-

A stable baseline glutamate-evoked current is established.

-

Increasing concentrations of PhTX-74 are co-applied with glutamate.

-

The degree of inhibition of the glutamate-evoked current is measured at each PhTX-74 concentration.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.[7]

-

III. Studying Use-Dependent Block

The use-dependent nature of PhTX-74 block can be investigated by applying repetitive pulses of glutamate in the presence of the toxin. The degree of block will increase with successive applications of the agonist, demonstrating that the channel must be open for the toxin to bind effectively.

Mandatory Visualizations

Signaling Pathway of PhTX-74 Action

Caption: Mechanism of PhTX-74 action on an AMPA receptor.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of PhTX-74.

Logical Relationship of Use-Dependent Block

Caption: Use-dependent block of AMPA receptors by PhTX-74.

References

- 1. Evaluation of PhTX-74 as subtype-selective inhibitor of GluA2-containing AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. Probing TARP modulation of AMPA receptor conductance with polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for Philanthotoxin 74 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Philanthotoxin 74 (PhTX-74), a potent polyamine toxin, in patch clamp electrophysiology studies. PhTX-74 serves as a valuable pharmacological tool for the investigation of ionotropic receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Introduction

This compound (PhTX-74) is a synthetic analogue of philanthotoxin-433, a component of the venom from the Egyptian digger wasp, Philanthus triangulum. It functions as a non-competitive, use-dependent antagonist of several excitatory ligand-gated ion channels.[1] Its primary utility in electrophysiology lies in its ability to block AMPA receptors, with a degree of selectivity for specific subunit compositions.[2][3] This makes PhTX-74 an essential tool for characterizing AMPA receptor subtypes and their roles in synaptic transmission and neurological disorders.

Mechanism of Action

PhTX-74 acts as an open channel blocker of AMPA receptors.[2][4] This means it enters and occludes the ion channel pore only when the receptor is in its open, conducting state, a state induced by the binding of an agonist like glutamate. The binding of PhTX-74 within the channel pore physically obstructs the flow of ions, thereby inhibiting the electrical current. The rate and extent of this block can be influenced by the subunit composition of the AMPA receptor and the presence of transmembrane AMPAR regulatory proteins (TARPs).[4]

Target Receptors

The primary molecular targets of PhTX-74 are AMPA receptors. It exhibits different potencies depending on the subunit composition of the receptor complex. Notably, it is a potent antagonist of GluA2-lacking AMPA receptors, while its inhibition of GluA2-containing receptors is less potent.[2]

Quantitative Data: PhTX-74 Inhibitory Potency (IC50)

| Receptor Subunit Composition | IC50 Value | Reference |

| Homomeric GluA1 | 252 - 356 nM | [2] |

| Homomeric GluA3 | 252 - 356 nM | [2] |

| Heteromeric GluA1/A2 | 22 µM | [2] |

| Heteromeric GluA2/A3 | 22 µM | [2] |

| GluR1 | 296 nM | [5] |

| GluR3 | 263 nM | [5] |

Experimental Protocols

The following protocols provide a general framework for utilizing PhTX-74 in whole-cell patch clamp experiments. Specific parameters may need to be optimized based on the cell type and experimental question.

Cell Preparation

-

Cell Culture: Culture cells expressing the target AMPA receptors (e.g., HEK293 cells transfected with specific AMPA receptor subunits or primary neurons) on glass coverslips suitable for microscopy and electrophysiology.

-

Dissociation (for cultured cells): Prior to recording, dissociate cells from the culture dish using a gentle enzymatic solution (e.g., Accutase). Resuspend the cells in an extracellular solution to a suitable concentration.[6]

Solutions

Intracellular Solution (Example) [6]

| Component | Concentration (mM) |

| CsCl | 50 |

| NaCl | 10 |

| CsF | 60 |

| EGTA | 20 |

| HEPES | 10 |

| pH | 7.2 (adjusted with CsOH) |

| Osmolality | ~320 mOsm |

Extracellular Solution (Example) [6]

| Component | Concentration (mM) |

| NaCl | 140 |

| KCl | 4 |

| MgCl₂ | 1 |

| CaCl₂ | 2 |

| D-Glucose | 5 |

| HEPES | 10 |

| pH | 7.4 (adjusted with NaOH) |

| Osmolality | ~330 mOsm |

Note: Filter all solutions through a 0.22 µm syringe filter before use.[6]

Whole-Cell Patch Clamp Protocol

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[7] Fill the pipette with the filtered intracellular solution.[7]

-

Cell Approach and Sealing: Under microscopic observation, approach a target cell with the recording pipette while applying positive pressure.[7] Once in proximity to the cell, release the positive pressure to allow the pipette to form a high-resistance seal (GΩ seal) with the cell membrane. Setting the holding voltage to -60 to -70 mV can facilitate seal formation.[7]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.[8][9]

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Record baseline currents in response to the application of an AMPA receptor agonist (e.g., glutamate or a specific agonist).

-

Perfuse the cell with the extracellular solution containing the desired concentration of PhTX-74.

-

Continue to apply the agonist and record the currents to observe the inhibitory effect of PhTX-74.

-

To study the use-dependent nature of the block, apply the agonist and PhTX-74 concurrently.

-

Wash out PhTX-74 with the extracellular solution to observe any recovery of the current.

-

Data should be sampled at an appropriate frequency (e.g., 20 kHz) and filtered (e.g., 10 kHz).[6]

-

Visualizations

Caption: Mechanism of action of PhTX-74 as a use-dependent AMPA receptor antagonist.

Caption: Experimental workflow for a whole-cell patch clamp experiment using PhTX-74.

References

- 1. Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of PhTX-74 as subtype-selective inhibitor of GluA2-containing AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]